molecular formula C16H18N2O3S B2476226 N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-37-6

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2476226
CAS RN: 681168-37-6
M. Wt: 318.39
InChI Key: PSTCEKUCORNKSC-UHFFFAOYSA-N
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Description

“N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the linear formula C21H22N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its molecular weight is 350.486 . More detailed properties such as boiling point, basicity, and water solubility can be determined through further analysis .

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in lab experiments is its high potency and selectivity against BTK, which allows for precise modulation of the BCR signaling pathway. Another advantage is its favorable pharmacokinetic properties, which enable it to be administered orally and achieve therapeutic concentrations in target tissues. However, one limitation is that this compound has not been tested in clinical trials yet, so its efficacy and safety in humans are still unknown. Another limitation is that this compound may have off-target effects on other kinases, which could lead to unintended consequences.

Future Directions

There are several future directions for the development of N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide as a therapeutic agent. One direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Another direction is to explore its potential use in combination with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on immune cell function in more detail. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with 4-tert-butyl-2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with a reagent such as triethylamine (TEA) or N-methylmorpholine (NMM) to form the final product, this compound.

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways such as B-cell receptor (BCR) signaling, PI3K/AKT/mTOR signaling, and NF-κB signaling. This compound has also been shown to modulate the function of immune cells such as T cells, B cells, and dendritic cells, which play a critical role in the development and progression of autoimmune diseases.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)12-8-20-10-6-4-5-7-11(10)21-12/h4-7,9,12H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCEKUCORNKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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